molecular formula C9H8N2O2 B1388116 1-Methyl-7-azaindole-4-carboxylic acid CAS No. 1147753-38-5

1-Methyl-7-azaindole-4-carboxylic acid

Cat. No.: B1388116
CAS No.: 1147753-38-5
M. Wt: 176.17 g/mol
InChI Key: FDPGPKFADPMZLJ-UHFFFAOYSA-N
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Description

1-Methyl-7-azaindole-4-carboxylic acid is a heterocyclic compound with the molecular formula C9H8N2O2 It is a derivative of azaindole, which is a nitrogen-containing analog of indole

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-7-azaindole-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions. The reaction conditions often include the use of acetic acid and hydrochloric acid under reflux .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Sonogashira coupling reaction. This method involves the coupling of aryl halides with terminal alkynes in the presence of palladium catalysts and copper co-catalysts .

Chemical Reactions Analysis

Types of Reactions

1-Methyl-7-azaindole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azaindole derivatives.

Scientific Research Applications

1-Methyl-7-azaindole-4-carboxylic acid has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-7-azaindole: Lacks the carboxylic acid group, making it less polar.

    7-Azaindole-4-carboxylic acid: Lacks the methyl group, affecting its reactivity and solubility.

    1-Methylindole-4-carboxylic acid: Contains an indole ring instead of an azaindole ring, altering its electronic properties.

Uniqueness

1-Methyl-7-azaindole-4-carboxylic acid is unique due to the presence of both a methyl group and a carboxylic acid group on the azaindole ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-11-5-3-6-7(9(12)13)2-4-10-8(6)11/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDPGPKFADPMZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653881
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1147753-38-5
Record name 1-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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